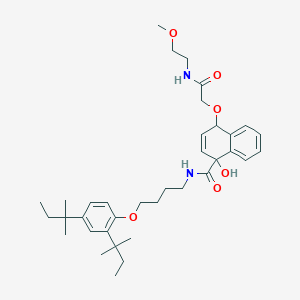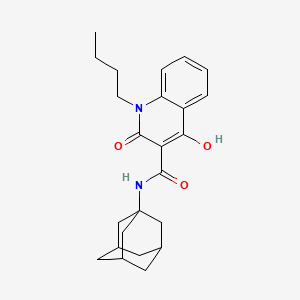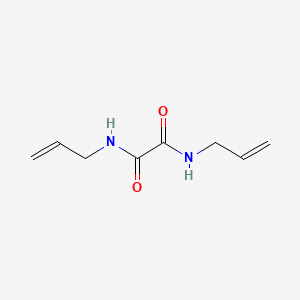
5,7-Dimethoxy-3-hydroxyflavone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dimethoxy-3-hydroxyflavone is a flavonoid compound found in various plants, notably in the rhizomes of Kaempferia parviflora . This compound is known for its biological activities, including anti-inflammatory, anti-diabetic, and anti-obesity effects . It has a molecular formula of C16H12O4 and is characterized by the presence of methoxy groups at positions 5 and 7, and a hydroxyl group at position 3 on the flavone backbone .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxy-3-hydroxyflavone can be achieved through various methods. One common approach involves the oxidative cyclization of 2’-hydroxydihydrochalcones using palladium (II) catalysis . This method is efficient and provides a high yield of the desired flavone under mild conditions. The reaction typically requires an oxidant and specific additives to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources such as Kaempferia parviflora . The extraction process includes the use of solvents like dichloromethane and methanol, followed by chromatographic fractionation to isolate the pure compound .
化学反応の分析
Types of Reactions
5,7-Dimethoxy-3-hydroxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the flavone backbone.
Substitution: Methoxy and hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine (I2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of flavonols, while reduction can yield flavanones .
科学的研究の応用
5,7-Dimethoxy-3-hydroxyflavone has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other flavonoid derivatives.
Medicine: Research has shown its potential in treating conditions like sarcopenia, diabetes, and obesity.
作用機序
The mechanism of action of 5,7-Dimethoxy-3-hydroxyflavone involves its interaction with various molecular targets and pathways. For instance, it inhibits Ca2±mediated cell-cycle regulation by interfering with calcium signaling pathways . Additionally, it activates the phosphatidylinositol 3-kinase-Akt pathway, leading to the stimulation of protein synthesis and mitochondrial biogenesis . These actions contribute to its anti-inflammatory and muscle-strengthening effects .
類似化合物との比較
5,7-Dimethoxy-3-hydroxyflavone can be compared with other similar flavonoid compounds such as:
- 5-Hydroxy-7-methoxyflavone
- 5-Hydroxy-3,7,4’-trimethoxyflavone
- 5,7-Dimethoxyflavone
These compounds share similar structural features but differ in the number and position of methoxy and hydroxyl groups. The unique combination of functional groups in this compound contributes to its distinct biological activities and potential therapeutic applications .
特性
IUPAC Name |
3-hydroxy-5,7-dimethoxy-2-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-11-8-12(21-2)14-13(9-11)22-17(16(19)15(14)18)10-6-4-3-5-7-10/h3-9,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYJUQBXJXCLAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C(=C(O2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[3-(3,5-Dimethyl-1H-pyrazol-1-YL)benzyl]amine dihydrochloride](/img/structure/B12050641.png)
![2-amino-6-benzyl-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12050643.png)
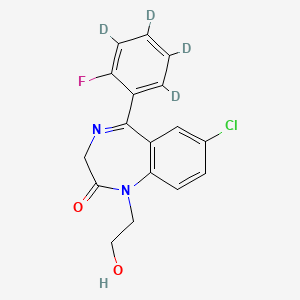
![2-(4-Methylphenyl)-2-oxoethyl 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12050650.png)
![1-(4-{[3-(5-methyl-1H-pyrazol-4-yl)propyl]amino}piperidin-1-yl)ethan-1-one](/img/structure/B12050659.png)
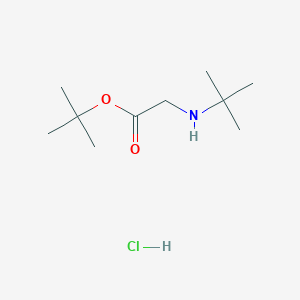

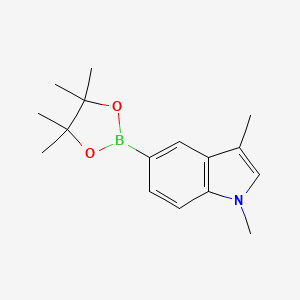
![1-[(4-Butylphenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12050700.png)
![[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B12050702.png)

